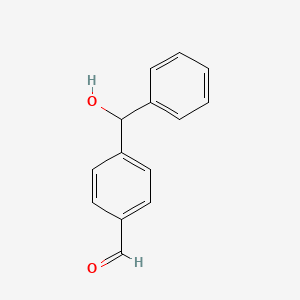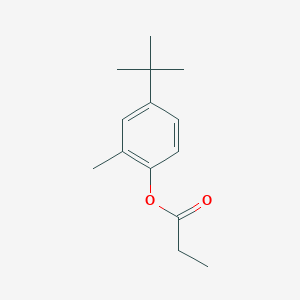
1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavorings. This particular compound features a quinoline ring, which is a heterocyclic aromatic organic compound with a nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester typically involves esterification reactions. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst. For this compound, the reaction would involve 1(2H)-Quinolinecarboxylic acid and 2-methylpropyl alcohol with an acid catalyst like sulfuric acid.
Industrial Production Methods
In industrial settings, the production of esters often involves continuous processes with optimized conditions to maximize yield and efficiency. The use of catalysts, controlled temperatures, and pressures are crucial to ensure the reaction proceeds efficiently. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester into the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: Reducing the ester to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Substituting the ethoxy group with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under controlled conditions.
Major Products
Hydrolysis: 1(2H)-Quinolinecarboxylic acid and 2-methylpropyl alcohol.
Reduction: Corresponding alcohol.
Substitution: Depends on the nucleophile used.
Aplicaciones Científicas De Investigación
1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its quinoline structure, which is common in many pharmaceuticals.
Industry: Used in the production of fragrances and flavorings due to its ester functional group.
Mecanismo De Acción
The mechanism of action of 1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes, which is why quinoline derivatives are often studied for their anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Isopropyl butyrate: An ester used in fragrances and as a solvent.
Uniqueness
1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester is unique due to its quinoline ring structure, which imparts specific chemical and biological properties not found in simpler esters. This makes it valuable in research and potential pharmaceutical applications.
Propiedades
Número CAS |
38428-16-9 |
|---|---|
Fórmula molecular |
C16H21NO3 |
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
2-methylpropyl 2-ethoxy-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-4-19-15-10-9-13-7-5-6-8-14(13)17(15)16(18)20-11-12(2)3/h5-10,12,15H,4,11H2,1-3H3 |
Clave InChI |
PXSFFHCHRCZARW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C=CC2=CC=CC=C2N1C(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







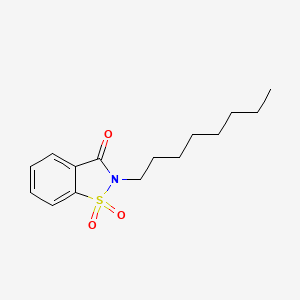
![9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14657855.png)
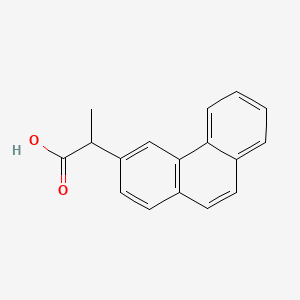
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)
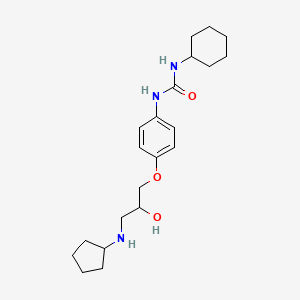
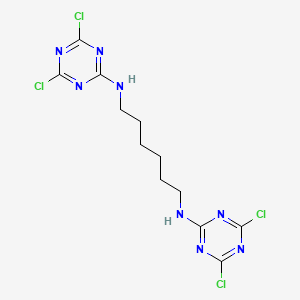
![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
